

1-(3-Amino-propyl)-homopiperidine Dihydrochloride molecular structure and weight.

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Compound of Interest

Compound Name: 1-(3-Amino-propyl)-
homopiperidine Dihydrochloride

Cat. No.: B178217

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An In-depth Technical Guide to 1-(3-Amino-propyl)-homopiperidine Dihydrochloride

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

1-(3-Amino-propyl)-homopiperidine Dihydrochloride, also known by its IUPAC name 3-(1-azepanyl)-1-propanamine dihydrochloride, is a diamine salt. The presence of the homopiperidine (azepane) ring and a primary amino group makes it a versatile building block in medicinal chemistry. The dihydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental and formulation purposes.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₉ H ₂₂ Cl ₂ N ₂	[1]
Molecular Weight	229.19 g/mol	[1][2]
CAS Number	118979-65-0	[1][2]
Appearance	Light yellow to off-white solid	[3]
IUPAC Name	3-(1-azepanyl)-1-propanamine dihydrochloride	[2]

Molecular Structure

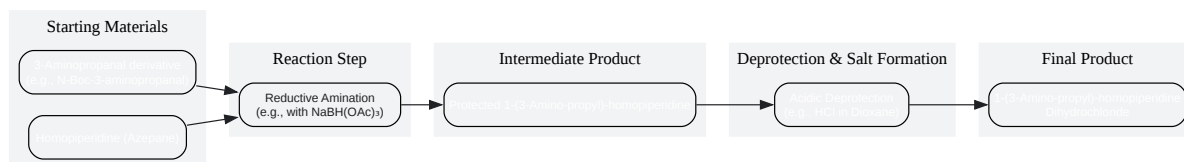
The molecular structure consists of a seven-membered saturated heterocyclic ring, azepane (homopiperidine), which is N-substituted with a 3-aminopropyl chain. In the dihydrochloride salt, both the secondary amine within the azepane ring and the primary amine of the propyl chain are protonated and associated with chloride ions.

Caption: Molecular Structure of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride** are not extensively available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A common approach would involve the reductive amination of a suitable precursor.

A generalized synthetic workflow could be as follows:



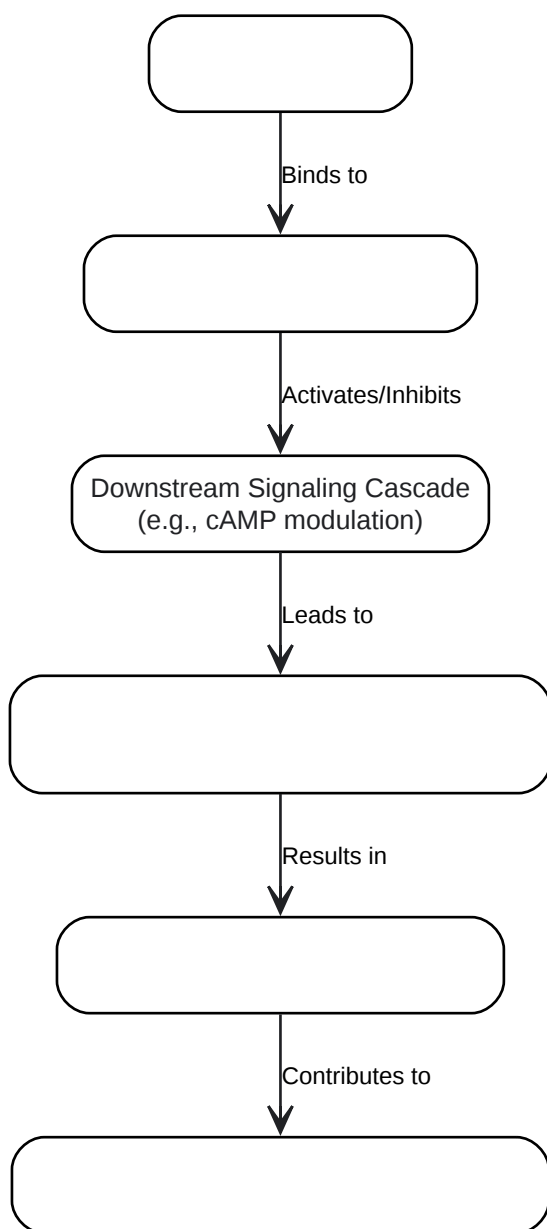
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Caption: Generalized Synthetic Workflow for **1-(3-Amino-propyl)-homopiperidine Dihydrochloride**.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for **1-(3-Amino-propyl)-homopiperidine Dihydrochloride** are not definitively established in public literature, its structural motifs are present in compounds targeting various neurological pathways. Its utility in neuroscience research suggests potential interactions with neurotransmitter systems. For instance, related homopiperidine derivatives have been investigated as ligands for histamine H3 receptors, which are involved in modulating the release of various neurotransmitters.

The logical relationship for its potential mechanism of action in a therapeutic context could be visualized as follows:



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Caption: Postulated Signaling Pathway and Therapeutic Logic.

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